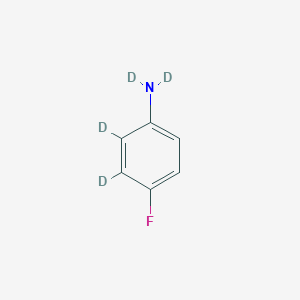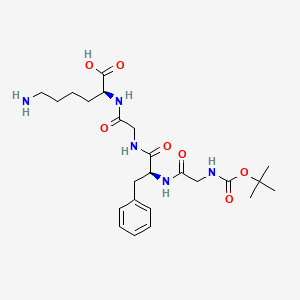
Boc-Gly-Phe-Gly-Lys-OH
Vue d'ensemble
Description
“Boc-Gly-Phe-Gly-Lys-OH” is a self-assembly of N- and C-protected tetrapeptide . It is a protease cleavable linker used for the antibody-drug conjugate (ADC) .
Molecular Structure Analysis
The molecular structure of similar peptides has been investigated. For instance, Boc-Gly-Phe-Phe-OMe and its analog Boc-Gly-Phg-Phe-OMe have been studied . The presence of just an extra methylene (–CH2–) group in the side chain of one of the amino acids resulted in significant changes in their molecular arrangement and supramolecular structure .Chemical Reactions Analysis
The self-assembly of N- and C-protected tripeptides, Boc-Gly-Phe-Phe-OMe (1) and its analog Boc-Gly-Phg-Phe-OMe (2, Phg = phenylglycine), has been investigated . The presence of just an extra methylene (–CH2–) group in the side chain of one of the amino acids resulted in significant changes in their molecular arrangement and supramolecular structure .Applications De Recherche Scientifique
Nanobiotechnologie
Les propriétés d'auto-assemblage de peptides comme Boc-Gly-Phe-Gly-Lys-OH sont utilisées en nanobiotechnologie pour créer des microstructures et des nanostructures. Ces structures jouent un rôle essentiel dans le développement de matériaux et de dispositifs à l'échelle nanométrique, qui peuvent être appliqués dans des domaines tels que les systèmes d'administration de médicaments, les biosenseurs et la fabrication de nanomatériaux .
Science des matériaux
En science des matériaux, la capacité de ce peptide à former différentes structures secondaires par le biais d'interactions non covalentes est explorée pour créer de nouveaux matériaux aux propriétés uniques. Ces matériaux trouvent des applications dans la création de dispositifs intelligents, de surfaces réactives et en tant que composants dans le développement de matériaux avancés possédant des propriétés mécaniques et électroniques spécifiques .
Chimie médicinale
La séquence peptidique est significative en chimie médicinale pour son rôle dans la conception et la synthèse de médicaments. Sa diversité structurale et sa biocompatibilité en font un candidat idéal pour la conception de molécules capables d'interagir spécifiquement avec des cibles biologiques, contribuant ainsi au développement de nouveaux agents thérapeutiques .
Administration de médicaments
This compound est utilisé dans les applications d'administration de médicaments en raison de son potentiel à former des hydrogels et d'autres structures capables d'encapsuler des médicaments et de les libérer de manière contrôlée. Ceci est particulièrement utile dans la thérapie ciblée, où le médicament doit être administré à un site spécifique dans le corps .
Expression génétique
Dans le domaine de l'expression génétique, des peptides comme this compound peuvent être modifiés génétiquement pour former des complexes avec du matériel génétique. Ces complexes peuvent être utilisés pour moduler l'expression génétique dans les cellules, fournissant ainsi un outil pour la thérapie génique et l'étude de la fonction des gènes .
Ingénierie tissulaire
Enfin, en ingénierie tissulaire, la nature auto-assemblante de ce peptide est exploitée pour créer des échafaudages qui imitent la matrice extracellulaire. Ces échafaudages favorisent la croissance et la différenciation cellulaire, ce qui est crucial pour développer des tissus et des organes pour la médecine régénérative .
Safety and Hazards
While specific safety and hazards information for “Boc-Gly-Phe-Gly-Lys-OH” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mécanisme D'action
Target of Action
The primary target of Boc-Gly-Phe-Gly-Lys-OH is proteases . Proteases are enzymes that break down proteins and peptides, playing a crucial role in numerous biological processes.
Mode of Action
This compound, a self-assembly of N- and C-protected tetrapeptide, interacts with its target proteases through a process known as proteolytic cleavage . This interaction results in the breakdown of the compound, triggering a series of biochemical reactions.
Biochemical Pathways
The cleavage of this compound by proteases affects various biochemical pathways. The exact pathways and their downstream effects depend on the specific protease involved and the cellular context. The cleavage generally results in significant changes in molecular arrangement and supramolecular structure .
Pharmacokinetics
It is known that the compound’s protease-cleavable nature influences its bioavailability .
Result of Action
The cleavage of this compound by proteases leads to significant changes at the molecular and cellular levels. For instance, the presence of just an extra methylene group in the side chain of one of the amino acids can result in significant changes in their molecular arrangement and supramolecular structure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s self-assembly and subsequent interaction with proteases can be affected by the solvent environment . Moreover, temperature can influence the compound’s stability, as suggested by storage recommendations .
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N5O7/c1-24(2,3)36-23(35)27-15-20(31)29-18(13-16-9-5-4-6-10-16)21(32)26-14-19(30)28-17(22(33)34)11-7-8-12-25/h4-6,9-10,17-18H,7-8,11-15,25H2,1-3H3,(H,26,32)(H,27,35)(H,28,30)(H,29,31)(H,33,34)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGGOGGGNWUUMK-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was Boc-Gly-Phe-Gly-Lys-OH chosen as a model system in this study?
A1: this compound represents a small, well-defined peptide sequence containing lysine, an amino acid known for its reactivity with electrophilic compounds. The UV filters under investigation in the study are generally electrophilic []. By incorporating this protected tetrapeptide, the researchers aimed to mimic a simplified segment of a larger protein and study potential reactions between the UV filters and the lysine side chain within a controlled setting. This approach allows for a more focused analysis of potential covalent modifications compared to using complex protein mixtures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



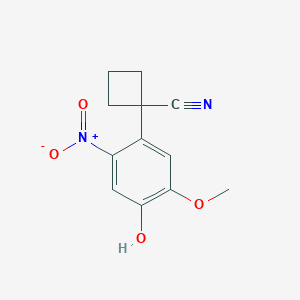
![[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1447161.png)


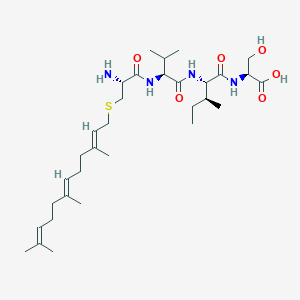
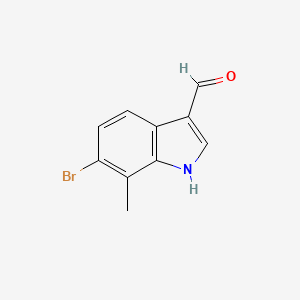

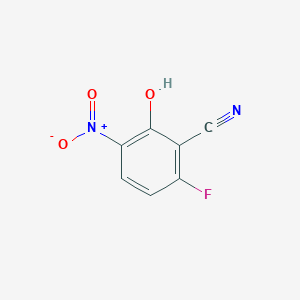


![2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B1447175.png)

